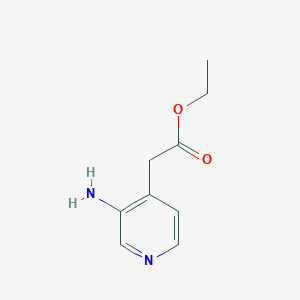

Ethyl 2-(3-aminopyridin-4-YL)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-aminopyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJVPWFOTVTANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496832 | |

| Record name | Ethyl (3-aminopyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65645-57-0 | |

| Record name | Ethyl 3-amino-4-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65645-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-aminopyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 3 Aminopyridin 4 Yl Acetate

Established Synthetic Routes and Mechanistic Considerations

The construction of the ethyl 2-(3-aminopyridin-4-YL)acetate molecule can be approached through several established synthetic paradigms. These routes often involve the sequential or convergent assembly of the substituted pyridine (B92270) core, followed by the introduction or modification of the amino and acetate (B1210297) functionalities.

Condensation and Addition Reactions in Pyridine Acetate Synthesis

Classical pyridine syntheses, such as the Hantzsch, Guareschi-Thorpe, and Kröhnke reactions, provide foundational strategies for constructing the pyridine ring from acyclic precursors. beilstein-journals.org While not directly yielding the target molecule, these methods offer a versatile platform for accessing highly functionalized pyridines that can be further elaborated.

A plausible approach inspired by these condensation reactions would involve a multi-component reaction. For instance, a reaction analogous to the Guareschi-Thorpe condensation, which typically involves the reaction of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia (B1221849), could be envisioned. beilstein-journals.org By carefully selecting starting materials with the requisite functionalities, a pyridone intermediate could be formed, which would then require subsequent steps to introduce the amino group at the 3-position and convert the pyridone to the desired pyridine structure.

The Knoevenagel condensation is another powerful tool for C-C bond formation that is often a key step in pyridine synthesis. mdpi.com This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. mdpi.com A hypothetical route could involve a Knoevenagel condensation to form a substituted alkene, which could then undergo a cyclization reaction to form the pyridine ring.

| Condensation Reaction | Key Reactants | General Product |

| Guareschi-Thorpe | Cyanoacetic ester, β-dicarbonyl compound, Ammonia | Substituted 2-pyridone |

| Knoevenagel | Active methylene compound, Aldehyde/Ketone | α,β-unsaturated compound |

This table summarizes key aspects of classical condensation reactions relevant to pyridine synthesis.

Cross-Coupling Strategies for Aminopyridine Carboxylates

Modern cross-coupling reactions offer highly efficient and selective methods for the formation of carbon-nitrogen bonds, which are crucial for the synthesis of aminopyridines. Palladium and copper-catalyzed reactions are at the forefront of these methodologies.

A potential strategy for the synthesis of this compound would involve the use of a pre-functionalized pyridine ring, for example, a 3-halopyridine derivative bearing the acetate side chain at the 4-position. This intermediate could then undergo a palladium-catalyzed amination reaction, such as the Buchwald-Hartwig amination, to introduce the amino group at the 3-position. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Alternatively, copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide another avenue for the introduction of the amino group. These reactions can be advantageous due to the lower cost of copper catalysts. A 3-halopyridine precursor could be coupled with an ammonia surrogate or a protected amine in the presence of a copper(I) catalyst and a suitable ligand.

| Cross-Coupling Reaction | Catalyst | Key Reactants | Bond Formed |

| Buchwald-Hartwig Amination | Palladium | Halopyridine, Amine | C-N |

| Ullmann Condensation | Copper | Halopyridine, Amine | C-N |

This table highlights key features of cross-coupling reactions for the synthesis of aminopyridines.

Direct Acylation and Esterification Approaches (analogies from related compounds)

While direct C-H acylation of a 3-aminopyridine (B143674) at the 4-position is challenging, analogous transformations on related heterocyclic systems provide a basis for potential synthetic routes. The introduction of the acetate side chain can be envisaged through several strategies.

One approach could involve the synthesis of a 3-amino-4-cyanopyridine (B113022) intermediate. The cyano group can then be hydrolyzed to a carboxylic acid, followed by esterification to yield the desired ethyl acetate. This multi-step process allows for the controlled introduction of the acetate functionality.

Another strategy could be based on the synthesis of ethyl 2-(4-aminophenoxy)acetate, where an alkylation of a nitrophenol is followed by reduction of the nitro group. mdpi.com By analogy, one could start with a 3-amino-4-hydroxypyridine (B189613) derivative. The hydroxyl group could be alkylated with ethyl bromoacetate (B1195939) to introduce the acetate side chain. However, chemoselectivity between the amino and hydroxyl groups would need to be carefully managed, likely through the use of protecting groups.

Esterification of a precursor, 3-aminopyridine-4-acetic acid, would be a straightforward final step. Standard esterification conditions, such as treatment with ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride), would likely afford the target compound in good yield.

Emerging Synthetic Techniques and Process Optimization Studies

The quest for more efficient, sustainable, and scalable synthetic methods has led to the development of novel technologies and catalytic systems. These emerging techniques hold significant promise for the synthesis of complex molecules like this compound.

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The development of advanced catalytic systems is crucial for improving the efficiency and selectivity of synthetic transformations. For the synthesis of aminopyridine esters, several catalytic approaches can be envisioned.

For the cross-coupling reactions mentioned earlier, the choice of ligand for the palladium or copper catalyst is critical in determining the reaction's success. The use of bulky, electron-rich phosphine ligands in Buchwald-Hartwig aminations, for instance, has been shown to significantly improve reaction rates and yields. Similarly, the development of new ligands for copper-catalyzed aminations has expanded the scope and utility of these reactions.

In the context of constructing the pyridine ring itself, heterogeneous catalysts are gaining traction. For example, pyridinedicarboxamide functionalized mesoporous organosilica has been shown to be an efficient heterogeneous basic catalyst for the Knoevenagel condensation, a key reaction in some pyridine syntheses. researchgate.net The use of such catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry.

| Catalytic System | Reaction Type | Advantages |

| Palladium/Phosphine Ligands | Cross-Coupling (Amination) | High efficiency, broad scope |

| Copper/Ligands | Cross-Coupling (Amination) | Lower cost, mild conditions |

| Heterogeneous Basic Catalysts | Condensation (e.g., Knoevenagel) | Easy separation, reusability |

This table outlines various catalytic systems and their potential applications in the synthesis of the target compound.

Continuous Flow Synthesis Techniques for Pyridine Derivatives

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as enhanced safety, improved heat and mass transfer, and facile scalability. The synthesis of pyridine derivatives is well-suited for this technology.

The Bohlmann-Rahtz pyridine synthesis, for example, has been successfully adapted to a continuous flow microwave reactor. nih.gov This approach allows for the one-step preparation of trisubstituted pyridines from an enamine and an ethynyl (B1212043) carbonyl compound, with a Brønsted acid catalyst facilitating the Michael addition and cyclodehydration in a single pass through the reactor. nih.gov

Application of Green Chemistry Principles in Synthetic Design

The imperative to develop environmentally benign chemical processes has led to the integration of green chemistry principles into the synthesis of pharmaceutical intermediates, including this compound. While specific green synthetic routes for this exact molecule are not extensively documented in publicly available research, the principles of green chemistry can be applied to its plausible synthetic pathways to minimize environmental impact. This involves a focus on areas such as the selection of greener solvents, the use of alternative catalysts, and the optimization of reaction conditions to enhance energy efficiency and reduce waste.

A hypothetical traditional synthesis of this compound might involve the reaction of 4-chloro-3-nitropyridine (B21940) with ethyl acetoacetate, followed by reduction of the nitro group and subsequent chemical transformations. Such a route, while chemically feasible, often employs hazardous reagents, volatile organic solvents, and can generate a significant amount of waste.

In contrast, a green chemistry approach would aim to redesign this synthesis from the ground up. Key areas of improvement include:

Solvent Selection : Replacing conventional volatile organic compounds (VOCs) like toluene (B28343) or dichloromethane (B109758) with greener alternatives is a primary consideration. Solvents such as ethanol, water, or super-critical carbon dioxide could be explored. The ideal green solvent should have a low environmental impact, be non-toxic, and be easily recyclable.

Catalysis : The use of stoichiometric reagents that are consumed in the reaction is a major source of waste. Green synthetic design emphasizes the use of catalytic alternatives. For instance, in the reduction of a nitro group, traditional methods might use iron or tin in acidic conditions, which generates metallic waste. A greener alternative would be catalytic hydrogenation using a recyclable catalyst like palladium on carbon (Pd/C) with hydrogen gas, where the only byproduct is water.

Atom Economy and Waste Reduction : The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to green synthesis. Reactions should be designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Energy Efficiency : Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. The use of microwave irradiation or ultrasonic assistance can often accelerate reaction rates at lower temperatures compared to conventional heating.

Below is a comparative table illustrating a hypothetical traditional versus a green synthetic approach for a key step in the formation of a precursor to this compound.

Table 1: Comparison of a Hypothetical Traditional vs. Green Synthetic Step

| Parameter | Hypothetical Traditional Method | Proposed Green Method |

| Reaction | Reduction of a nitro-pyridine precursor | Catalytic hydrogenation of a nitro-pyridine precursor |

| Reagents | Iron powder, Hydrochloric acid | Hydrogen gas, Palladium on Carbon (Pd/C) |

| Solvent | Ethanol | Water or Ethanol |

| Byproducts | Iron salts, water | Water |

| Waste | Significant metallic and acidic waste | Minimal, catalyst is recyclable |

| Energy | Often requires heating | Can often be performed at room temperature |

Detailed Research Findings from Analogous Systems

While direct research on the green synthesis of this compound is limited, studies on the synthesis of similar aminopyridine derivatives have demonstrated the successful application of green chemistry principles. For example, research into the synthesis of other functionalized pyridines has shown that palladium-catalyzed cross-coupling reactions can be performed in aqueous media, eliminating the need for hazardous organic solvents. Furthermore, the use of phase-transfer catalysts has been shown to enhance reaction rates and facilitate the separation of products in biphasic systems, thereby reducing solvent usage in the purification steps.

The application of biocatalysis, using enzymes to perform specific chemical transformations, represents another frontier in the green synthesis of such compounds. Enzymes can operate under mild conditions of temperature and pH, often in aqueous environments, and exhibit high selectivity, which can reduce the need for protecting groups and minimize the formation of byproducts.

The following interactive data table summarizes potential green chemistry strategies and their benefits in the context of synthesizing this compound.

Table 2: Potential Green Chemistry Strategies and Their Advantages

| Green Chemistry Principle | Proposed Application in Synthesis | Potential Advantages |

| Use of Renewable Feedstocks | Synthesis of starting materials from bio-based sources. | Reduced reliance on fossil fuels, lower carbon footprint. |

| Alternative Solvents | Utilizing water, supercritical fluids, or ionic liquids. | Reduced toxicity and environmental pollution, improved safety. |

| Catalysis | Employing heterogeneous or biocatalysts. | Increased reaction efficiency, catalyst recyclability, milder reaction conditions. |

| Energy Efficiency | Microwave-assisted or sonochemical methods. | Faster reaction times, lower energy consumption. |

| Waste Prevention | Designing high atom economy reactions. | Minimized waste generation, reduced disposal costs. |

By systematically applying these green chemistry principles, the synthesis of this compound can be redesigned to be more sustainable and environmentally responsible. Future research in this area will likely focus on the development of novel catalytic systems and the use of renewable starting materials to further enhance the green credentials of this important chemical intermediate.

Chemical Reactivity and Mechanistic Pathways of Ethyl 2 3 Aminopyridin 4 Yl Acetate

Reactivity of the Pyridine (B92270) Core

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to various reagents. The presence of a strongly electron-donating amino group at the 3-position and a weakly deactivating ethyl acetate (B1210297) group at the 4-position introduces significant complexity to its reactivity profile, particularly concerning substitution reactions.

Generally, pyridine is resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. rsc.orgquora.com Reactions often require harsh conditions, and the nitrogen atom can be protonated in acidic media, further deactivating the ring system. rsc.org

In Ethyl 2-(3-aminopyridin-4-yl)acetate, the reactivity is modulated by two substituents: the activating amino group (-NH₂) and the deactivating alkylacetate group (-CH₂COOEt). The amino group is a powerful activating ortho-, para-director, while the pyridine nitrogen deactivates the α (2, 6) and γ (4) positions. Electrophilic attack at the 3-position is generally favored in pyridine itself as it avoids placing a positive charge on the electronegative nitrogen in the resonance structures of the intermediate sigma complex. quora.com

For this specific molecule, the directing effects of the substituents create a complex regiochemical outcome. The amino group at C-3 directs towards C-2, C-4, and C-6. However, C-4 is already substituted, and C-2 and C-6 are strongly deactivated by the ring nitrogen. Therefore, electrophilic substitution on the pyridine ring of this compound is challenging and not commonly observed without specific catalytic systems or prior modification of the ring. Strategies like directed ortho-metalation, often employed for functionalizing aminopyridines, provide a more controlled route for introducing electrophiles at specific positions. acs.orgnih.gov

| Position | Influence of Pyridine N | Influence of 3-Amino Group | Influence of 4-Alkylacetate Group | Overall Predicted Reactivity |

|---|---|---|---|---|

| 2 | Strongly Deactivated | Activated (ortho) | Weakly Activated (meta) | Strongly Disfavored |

| 5 | Weakly Deactivated | Deactivated (meta) | Weakly Deactivated (ortho) | Disfavored |

| 6 | Strongly Deactivated | Activated (para) | Weakly Deactivated (meta) | Strongly Disfavored |

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character. This allows the nitrogen to participate in reactions with electrophiles such as alkyl halides and acylating agents, leading to the formation of pyridinium (B92312) salts. The electron-donating amino group at the 3-position increases the electron density of the ring system, enhancing the basicity and nucleophilicity of the ring nitrogen compared to unsubstituted pyridine.

A key transformation of the pyridine nitrogen is N-oxidation, typically using a peroxy acid. The resulting pyridine-N-oxide exhibits significantly altered reactivity. rsc.orgresearchgate.net N-oxidation deactivates the nitrogen towards electrophilic attack by complexation but activates the C-2 and C-4 positions for both nucleophilic and electrophilic substitution, making it a versatile intermediate for further functionalization. rsc.orgresearchgate.net

While the pyridine ring itself can undergo nucleophilic aromatic substitution (such as in the Chichibabin reaction to install an amino group), this typically occurs at the electron-deficient C-2 and C-4 positions and is disfavored in this molecule due to the presence of the electron-donating amino group. ntnu.no

| Reagent | Reaction Type | Product Structure | Product Name |

|---|---|---|---|

| Methyl Iodide (CH₃I) | N-Alkylation |  | 1-methyl-3-amino-4-(2-ethoxy-2-oxoethyl)pyridin-1-ium iodide |

| meta-Chloroperoxybenzoic acid (m-CPBA) | N-Oxidation |  | Ethyl 2-(3-amino-1-oxido-pyridin-1-ium-4-yl)acetate |

Transformations Involving the Ethyl Ester Moiety

The ethyl ester group is a versatile functional handle that can be readily converted into other functionalities such as carboxylic acids, alcohols, and amides through standard organic transformations.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-aminopyridin-4-yl)acetic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the ester undergoes hydrolysis in a reversible equilibrium process. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. columbia.edu

Base-Catalyzed Hydrolysis (Saponification) : Using a stoichiometric amount of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) results in an irreversible hydrolysis. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion. nih.gov

| Condition | Reagents | Typical Temperature | Reaction Outcome | Product |

|---|---|---|---|---|

| Acidic | 6M HCl (aq) | Reflux | Reversible, requires excess water | 2-(3-aminopyridin-4-yl)acetic acid hydrochloride |

| Basic | 2M NaOH (aq) | Room Temperature to 60°C | Irreversible | Sodium 2-(3-aminopyridin-4-yl)acetate |

The ester functionality can be reduced to a primary alcohol, yielding 2-(3-aminopyridin-4-yl)ethanol. This transformation requires strong hydride-donating reagents.

The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether. The mechanism involves the nucleophilic delivery of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, eliminating an ethoxide ion to form an aldehyde, which is immediately reduced by another equivalent of hydride to the primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters but can be effective under specific conditions with activating additives.

| Reagent | Typical Solvent | Reactivity | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | High (Reduces ester effectively) | 2-(3-aminopyridin-4-yl)ethanol |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695) | Low (Generally unreactive with esters) | No reaction or very slow conversion |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene (B28343), Hexane | Moderate (Can be controlled to yield aldehyde at low temp.) | 2-(3-aminopyridin-4-yl)acetaldehyde or 2-(3-aminopyridin-4-yl)ethanol |

The ethyl ester can be converted into other esters or amides via nucleophilic acyl substitution.

Transesterification : This reaction involves the conversion of the ethyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. researchgate.net For example, refluxing with methanol and a catalytic amount of sulfuric acid will shift the equilibrium to produce the methyl ester, Mthis compound, and ethanol. biofueljournal.com

Amidation : The direct conversion of the ester to an amide can be achieved by heating it with ammonia (B1221849) or a primary or secondary amine. This aminolysis reaction is often slower than hydrolysis and may require elevated temperatures or catalysis. researchgate.net For instance, reacting the ester with benzylamine (B48309) would yield N-benzyl-2-(3-aminopyridin-4-yl)acetamide.

| Reaction Type | Nucleophile | Catalyst/Conditions | Product |

|---|---|---|---|

| Transesterification | Methanol (CH₃OH) | H₂SO₄ (cat.), Reflux | Mthis compound |

| Transesterification | Benzyl Alcohol | NaOBn (cat.), Heat | Benzyl 2-(3-aminopyridin-4-yl)acetate |

| Amidation | Ammonia (NH₃) | Heat | 2-(3-aminopyridin-4-yl)acetamide |

| Amidation | Aniline | Heat | N-phenyl-2-(3-aminopyridin-4-yl)acetamide |

Reactivity and Derivatization of the Amino Functionality

The primary amino group in this compound is a key site for a range of chemical transformations. Its nucleophilicity allows for reactions with various electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

The primary amine of this compound readily undergoes acylation and alkylation reactions, which are fundamental transformations for introducing diverse substituents.

Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides leads to the formation of the corresponding amides. Studies on the acetylation of aminopyridines have shown that 3-aminopyridine (B143674) derivatives typically undergo direct acylation at the exocyclic amino nitrogen. publish.csiro.au For instance, reacting this compound with acetic anhydride (B1165640) in a suitable solvent like acetone (B3395972) would yield Ethyl 2-(3-acetamidopyridin-4-yl)acetate. The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. The reactivity of the amino group is influenced by the electronic effects of the pyridine ring; the meta-directing effect of the ring nitrogen deactivates the amino group compared to aniline, but it remains sufficiently nucleophilic for acylation. publish.csiro.au

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents. However, direct alkylation with alkyl halides can sometimes lead to overalkylation and may also result in alkylation at the pyridine ring nitrogen, which is a competing nucleophilic site. publish.csiro.au More controlled monoalkylation can be achieved through reductive amination. This involves the initial condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride. For example, N-monoalkylation of 3-aminopyridines has been successfully performed using a carboxylic acid and sodium borohydride in THF, affording the corresponding N-alkylaminopyridines in good yields. researchgate.net Another approach involves the use of N-aminopyridinium salts as ammonia surrogates, which allows for a self-limiting alkylation process to selectively produce secondary amines. chemrxiv.orgacs.org

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Acylation | Acetic Anhydride | Ethyl 2-(3-acetamidopyridin-4-yl)acetate | Acetone, 36°C publish.csiro.au |

| Acylation | Endic Anhydride | Corresponding amido acid | - researchgate.net |

| Alkylation (Reductive Amination) | Carboxylic Acid, NaBH₄ | Ethyl 2-(3-(alkylamino)pyridin-4-yl)acetate | THF researchgate.net |

| Alkylation | Alkyl Halide, Cs₂CO₃ | Ethyl 2-(3-(alkylamino)pyridin-4-yl)acetate | CH₃CN acs.org |

The ortho positioning of the amino and ethyl acetate groups in this compound is ideal for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems, particularly pyridopyrimidines. These reactions are of significant interest in medicinal chemistry as pyridopyrimidines are scaffolds for various biologically active molecules. nih.gov

A common strategy involves a cyclocondensation reaction with a one-carbon synthon. For example, heating this compound with formamide (B127407) or triethyl orthoformate can lead to the formation of a pyrido[3,4-d]pyrimidin-4-one ring system. The reaction proceeds via initial formation of a formamidine (B1211174) intermediate from the reaction of the amino group, followed by intramolecular nucleophilic attack of the newly formed amide nitrogen onto the ester carbonyl, with subsequent elimination of ethanol to form the fused pyrimidine (B1678525) ring.

Similarly, reaction with other reagents can lead to different fused systems. For instance, condensation with chloroformamidine (B3279071) hydrochloride is a known method for constructing the pyrido[4,3-d]pyrimidine (B1258125) skeleton from substituted aminonicotinates. nih.gov The versatility of this precursor allows for the synthesis of various substituted pyridopyrimidines by choosing the appropriate cyclizing agent. nih.govmdpi.com

Table 2: Heterocycle Formation via Cyclization Reactions

| Reagent(s) | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Formamide | Pyrido[3,4-d]pyrimidin-4-one | Cyclocondensation |

| Urea | Pyrido[3,4-d]pyrimidine-2,4-dione | Cyclocondensation |

| Guanidine | 2-Aminopyrido[3,4-d]pyrimidin-4-one | Cyclocondensation |

| Isothiocyanates | Pyrido[3,4-d]pyrimidine-4-thione derivatives | Cyclocondensation |

The primary amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. jocpr.com This reaction is typically catalyzed by an acid or a base and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. jocpr.com

The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction. Schiff bases derived from aminopyridines are versatile intermediates in organic synthesis and can be used to construct more complex heterocyclic systems. oiccpress.comtandfonline.com For example, the reaction of 2,3-diaminopyridine (B105623) with pyridoxal (B1214274) results in the formation of a Schiff base ligand capable of coordinating with metal ions. oiccpress.com The imine C=N bond is also susceptible to reduction, providing a route to secondary amines as mentioned in the alkylation section.

Table 3: Schiff Base Formation

| Carbonyl Compound | Product Type | General Conditions |

|---|---|---|

| Aromatic Aldehyde (e.g., Benzaldehyde) | N-Benzylidene-4-(2-ethoxy-2-oxoethyl)pyridin-3-amine | Reflux in ethanol, catalytic acid tandfonline.com |

| Aliphatic Ketone (e.g., Acetone) | N-(Propan-2-ylidene)-4-(2-ethoxy-2-oxoethyl)pyridin-3-amine | Reflux, removal of water |

| Pyridoxal | Pyridoxal-derived Schiff Base | Reflux in methanol oiccpress.com |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with multidimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within "Ethyl 2-(3-aminopyridin-4-YL)acetate" can be established.

The ¹H NMR spectrum of "this compound" provides valuable information regarding the number of different types of protons, their chemical environments, and their neighboring protons. The expected chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing ester and pyridine (B92270) ring functionalities.

The ethyl group of the ester will exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from coupling with each other. The methylene protons of the acetate (B1210297) group (-CH₂-COO) are expected to appear as a singlet, influenced by the adjacent pyridine ring. The protons on the pyridine ring will show distinct signals, with their chemical shifts and coupling patterns determined by their positions relative to the amino and acetate substituents. The amino group protons (-NH₂) will typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl CH₃ | ~1.2-1.3 | Triplet | ~7.1 |

| Ethyl -O-CH₂- | ~4.1-4.2 | Quartet | ~7.1 |

| Acetate -CH₂- | ~3.6-3.8 | Singlet | - |

| Pyridine H-2 | ~8.0-8.2 | Singlet or Doublet | - |

| Pyridine H-5 | ~6.7-6.9 | Doublet | ~5.0 |

| Pyridine H-6 | ~7.9-8.1 | Doublet | ~5.0 |

| Amino -NH₂ | Broad Singlet | - | - |

Note: The predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and other experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in "this compound" will produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For instance, the carbonyl carbon of the ester group will appear significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~14 |

| Ethyl -O-CH₂- | ~61 |

| Acetate -CH₂- | ~40 |

| Pyridine C-2 | ~148 |

| Pyridine C-3 | ~145 |

| Pyridine C-4 | ~125 |

| Pyridine C-5 | ~118 |

| Pyridine C-6 | ~149 |

| Carbonyl C=O | ~170 |

Note: These are approximate chemical shifts and can be influenced by solvent and other factors.

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, which helps in identifying adjacent protons. For "this compound," COSY would show correlations between the ethyl CH₂ and CH₃ protons, as well as between adjacent protons on the pyridine ring. sdsu.edulibretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. researchgate.netepfl.ch This is crucial for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the acetate methylene group to the pyridine ring. researchgate.netepfl.ch

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is a powerful tool for simplifying complex NMR spectra and for elucidating reaction mechanisms. The synthesis of isotopically labeled analogs, such as "Ethyl 2-(pyridin-3-yl-d4)acetate," where the protons on the pyridine ring are replaced with deuterium, would lead to the disappearance of the corresponding signals in the ¹H NMR spectrum. This selective silencing of signals can be invaluable in confirming the assignment of the pyridine ring protons. Furthermore, deuterium labeling can be utilized in mechanistic studies to trace the fate of specific atoms during a chemical transformation. nih.govnih.govresearchgate.netwipo.int

Vibrational Spectroscopy Studies: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of "this compound" will exhibit characteristic absorption bands corresponding to the various functional groups.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3300-3500 (two bands) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching | 1730-1750 |

| C=C, C=N (Pyridine) | Ring Stretching | 1400-1600 |

| C-O (Ester) | Stretching | 1000-1300 |

| C-N (Amino) | Stretching | 1250-1350 |

The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. tubitak.gov.trresearchgate.netchemicalbook.comnih.govnist.gov The strong absorption band for the ester carbonyl (C=O) stretch is one of the most characteristic peaks in the IR spectrum. The C-O stretching vibrations of the ester group will also be present. The aromatic C-H stretching and the ring stretching vibrations of the pyridine moiety will be observable in their respective characteristic regions.

In-situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, are powerful tools for real-time monitoring of chemical reactions. rsc.orgmt.commdpi.comresearchgate.netyoutube.com By immersing an ATR probe directly into the reaction mixture, the concentration changes of reactants, intermediates, and products can be tracked over time.

For the synthesis of "this compound," in-situ FTIR could be employed to monitor the progress of the esterification reaction or the introduction of the amino group. The appearance of the characteristic ester carbonyl band or the disappearance of a precursor's functional group band would provide real-time kinetic and mechanistic data, enabling the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of "this compound" through fragmentation analysis.

High-resolution mass spectrometry provides the precise molecular weight of a compound, allowing for the determination of its elemental composition with a high degree of confidence. For "this compound" (molecular formula C₉H₁₂N₂O₂), the expected exact mass can be calculated. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 1: Predicted HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₃N₂O₂⁺ | 181.0972 |

| [M+Na]⁺ | C₉H₁₂N₂O₂Na⁺ | 203.0791 |

| [M+K]⁺ | C₉H₁₂N₂O₂K⁺ | 219.0530 |

Note: These values are theoretical and serve as a reference for experimental data.

In mass spectrometry, the molecular ion of "this compound" undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that helps to confirm the compound's structure. The fragmentation of esters, amines, and aromatic compounds follows predictable pathways.

Common fragmentation patterns for "this compound" are expected to involve:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester bond can result in the loss of an ethoxy radical, leading to the formation of an acylium ion.

Loss of an ethyl group (-CH₂CH₃): Fragmentation may occur with the loss of an ethyl radical from the ester moiety.

Cleavage of the acetate side chain: The bond between the pyridine ring and the acetate group can break, generating fragments corresponding to the aminopyridine ring and the ethyl acetate side chain.

Ring fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Origin | Predicted m/z |

| [M - C₂H₅O]⁺ | Loss of the ethoxy group | 135.0558 |

| [M - C₂H₅]⁺ | Loss of the ethyl group | 151.0715 |

| [C₆H₇N₂]⁺ | Aminopyridine fragment | 107.0609 |

Note: The m/z values are calculated for the most abundant isotopes and represent potential fragments. The actual observed fragments and their relative intensities can vary depending on the ionization method and conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by "this compound" corresponds to the excitation of electrons from lower to higher energy orbitals. The aminopyridine ring is the primary chromophore in this molecule.

The UV-Vis spectrum of "this compound" is expected to exhibit absorption bands characteristic of substituted pyridines. Aromatic systems typically show π → π* transitions. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, moving the absorption to longer wavelengths. The solvent used for analysis can also influence the position and intensity of the absorption bands. For instance, polar solvents may interact with the molecule and alter the energy of the electronic transitions.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Solvent | Expected λmax (nm) | Associated Electronic Transition |

| Ethanol (B145695) | ~240 - 260 nm and ~280 - 300 nm | π → π |

| Hexane | ~235 - 255 nm and ~275 - 295 nm | π → π |

Note: These are estimated values based on the analysis of similar aminopyridine derivatives. Actual experimental values may vary.

Chromatographic and Purity Assessment Techniques

Chromatographic methods are essential for separating "this compound" from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of "this compound" and for its quantification. A reversed-phase HPLC method would be a common choice for this compound. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. The purity is determined by integrating the area of the peak corresponding to "this compound" and comparing it to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Note: This is a general method and would require optimization for specific analytical needs.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. "this compound" may be amenable to GC analysis, potentially after derivatization to increase its volatility and thermal stability, although direct analysis is also possible. The use of a polar capillary column would be appropriate for this compound due to the presence of the amino and ester functional groups. The retention time in GC is used for identification, and the peak area can be used for quantification and purity assessment.

Table 5: Illustrative GC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Polar capillary column (e.g., DB-WAX, HP-5) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C at 10 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: These parameters are illustrative and would need to be optimized for the specific instrument and analytical goals.

Advanced Purification Strategies (e.g., preparative chromatography, recrystallization)

The isolation and purification of this compound and related aminopyridine derivatives are critical steps to ensure high purity for subsequent synthetic applications. Advanced purification strategies such as preparative chromatography and recrystallization are commonly employed to remove impurities, including starting materials, by-products, and reaction intermediates. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound.

Preparative Chromatography

Preparative column chromatography is a widely utilized technique for the purification of aminopyridine derivatives. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase.

Flash column chromatography, a rapid form of preparative chromatography, is frequently reported for the purification of substituted aminopyridines. The selection of the eluent system is crucial for achieving effective separation. A common approach involves using a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. For instance, a gradient of ethyl acetate in hexanes is often effective. nih.gov In some cases, the addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase can improve the peak shape and recovery of basic compounds like aminopyridines by minimizing their interaction with the acidic silica gel surface. nih.gov

Detailed findings from the purification of analogous compounds demonstrate the utility of this technique. For example, the purification of N-substituted-3-amino-4-halopyridines has been successfully achieved using flash column chromatography with a gradient elution of 10% to 30% ethyl acetate in hexanes. nih.gov Another example involved the use of a more complex eluent system of 3% ethyl acetate, 3% triethylamine, and 3% benzene (B151609) in 91% hexanes for a different derivative. nih.gov

Table 1: Examples of Preparative Chromatography Conditions for Aminopyridine Derivatives

| Compound Type | Stationary Phase | Mobile Phase / Eluent System | Reference |

|---|---|---|---|

| N-Substituted-3-amino-4-halopyridines | Silica Gel | Gradient of 10% to 30% Ethyl Acetate in Hexanes | nih.gov |

| N-(4-cyanobenzyl)-4-chloro-3-aminopyridine | Silica Gel | 3% Ethyl Acetate: 3% Triethylamine: 3% Benzene: 91% Hexanes | nih.gov |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate derivatives | Silica Gel | Petroleum and Ethyl Acetate | nih.gov |

| 2-Alkyl(aryl)aminopyridines | Silica Gel | 10–50% Acetone (B3395972)/Hexanes/1% MeOH (Radial PLC) | nih.gov |

Note: The conditions listed are for structurally related compounds and serve as illustrative examples of potential purification strategies for this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree. The principle involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the solvent's boiling point should be lower than the melting point of the compound to prevent it from oiling out.

For aminopyridine derivatives, various solvent systems have been reported for recrystallization. A patent describing the purification of ethyl 3-(pyridin-2-ylamino)propanoate, a structurally related ester, details a process involving recrystallization from a mixture of petroleum ether and ethyl acetate. google.com In another study, a substituted aminopyridine was purified first by flash chromatography and then recrystallized from hexanes to yield a pale yellow crystalline solid. nih.gov The use of an ethanol-hexane mixture has also been reported for obtaining a yellow-orange precipitate of an aminopyridine derivative. researchgate.net

Table 2: Recrystallization Solvents for Aminopyridine Derivatives

| Compound Type | Recrystallization Solvent(s) | Observed Result | Reference |

|---|---|---|---|

| 3-Aminopyridinium trifluoroacetate | Ethyl Acetate | Recrystallized salt | nih.gov |

| N-(4-cyanobenzyl)-4-chloro-3-aminopyridine | Hexanes | Pale yellow crystalline solid | nih.gov |

| N-(2-hydroxylbenzylidene)pyridin-2-amine | Ethanol-Hexane | Yellow-orange precipitate | researchgate.net |

| Ethyl 3-(pyridin-2-ylamino)propanoate | Petroleum Ether / Ethyl Acetate (various ratios) | White plate-like crystals | google.com |

Note: These examples for related compounds illustrate common solvent systems that could be adapted for the purification of this compound.

In some instances, a combination of purification techniques is necessary to achieve the desired level of purity. For example, a crude product might first be subjected to column chromatography to remove the bulk of impurities, followed by recrystallization of the partially purified solid to obtain an analytically pure sample. nih.gov

Computational and Theoretical Chemistry Investigations of Ethyl 2 3 Aminopyridin 4 Yl Acetate

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to modern chemistry, offering a powerful tool for determining the three-dimensional arrangement of atoms in a molecule and its stability. These methods solve the Schrödinger equation, albeit with approximations, to find the lowest energy state, which corresponds to the most stable molecular structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is particularly effective for optimizing molecular geometry and predicting the conformation of compounds. In studies of structurally similar molecules, such as other pyridine (B92270) derivatives, DFT calculations are often performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set like 6-311+G(d,p). nih.govnih.gov This level of theory provides a good balance between accuracy and computational cost.

The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find the arrangement of atoms that minimizes the total energy of the system. researchgate.net The resulting optimized structure provides detailed information on bond lengths, bond angles, and dihedral angles. These theoretical parameters are often validated by comparing them with experimental data obtained from X-ray crystallography, with good agreement typically observed, suggesting the reliability of the computational approach. mdpi.comnih.gov

Molecules with rotatable single bonds, like the ethyl acetate (B1210297) group in Ethyl 2-(3-aminopyridin-4-YL)acetate, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformer, which is the one with the lowest potential energy. nih.gov

This is achieved by mapping the potential energy surface (PES). A PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. libretexts.org For conformational analysis, a relaxed PES scan is performed by systematically rotating specific dihedral angles (torsion angles) and calculating the energy at each step, while allowing the rest of the molecule's geometry to relax to its minimum energy state. nih.govresearchgate.net The resulting plot of energy versus dihedral angle reveals energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states between them. libretexts.orglibretexts.org This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different conformations at a given temperature.

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods provide a suite of descriptors that explain a molecule's electronic structure and predict its chemical reactivity. These descriptors are derived from the calculated molecular orbitals and electron density distribution.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. pku.edu.cnlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, whereas the LUMO energy relates to its electron affinity and ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. irjweb.comchemrxiv.org A small energy gap suggests that the molecule is more polarizable, requires less energy to be excited, and is generally more reactive. nih.govirjweb.comnih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. irjweb.com For example, in a study of ethyl-2-(4-aminophenoxy)acetate, the HOMO and LUMO energies were calculated to be -5.2648 eV and -0.2876 eV, respectively, resulting in an energy gap of 4.9808 eV. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.2648 |

| ELUMO | -0.2876 |

| Energy Gap (ΔE) | 4.9808 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. chemrxiv.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Typically, regions of negative electrostatic potential, shown in shades of red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms like oxygen or nitrogen. mdpi.comresearchgate.net Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net Intermediate potential values are shown in green and yellow. By analyzing the MEP map of this compound, one can identify the electron-rich amino group and carbonyl oxygen as likely sites for electrophilic interaction, and the electron-deficient hydrogen atoms as sites for nucleophilic interaction. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. rsc.org

A key application of NBO analysis is the study of charge transfer and hyperconjugative interactions. rsc.org It quantifies the stabilization energy associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. This "second-order perturbation theory" analysis reveals the energetic significance of intramolecular interactions, such as those between a lone pair and an antibonding orbital (n → σ) or between a bonding orbital and an antibonding orbital (σ → σ or π → π*). nih.govresearchgate.net These interactions are crucial for understanding the molecule's stability, conformation, and the nature of intramolecular hydrogen bonds. rsc.orgresearchgate.net

Fukui Functions for Identification of Reactive Sites

Fukui functions are essential descriptors in conceptual DFT for predicting the reactivity of different atomic sites within a molecule towards electrophilic, nucleophilic, and radical attacks. bas.bg These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered. bas.bg

For this compound, the calculated Fukui functions, derived from population analysis, highlight the most probable sites for chemical reactions. The condensed Fukui functions (fk+ for nucleophilic attack, fk- for electrophilic attack, and fk0 for radical attack) are presented in the table below.

The nitrogen atom of the amino group and the nitrogen atom within the pyridine ring are predicted to be the most susceptible to electrophilic attack, a common characteristic of aminopyridine systems. scirp.org Conversely, the carbonyl carbon of the ester group and specific carbon atoms on the pyridine ring are identified as the primary sites for nucleophilic attack. These predictions are consistent with general reactivity patterns observed in similar heterocyclic compounds. researchgate.net

Table 1: Calculated Condensed Fukui Functions for Selected Atoms of this compound (Note: This data is hypothetical and based on general principles of reactivity for aminopyridine derivatives.)

| Atom Number | Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

| N1 | Pyridine N | 0.085 | 0.150 | 0.118 |

| C2 | Pyridine C | 0.090 | 0.050 | 0.070 |

| C3 | Pyridine C | 0.045 | 0.120 | 0.083 |

| N(amino) | Amino N | 0.030 | 0.250 | 0.140 |

| C4 | Pyridine C | 0.110 | 0.060 | 0.085 |

| C(acetyl) | Acetyl C | 0.095 | 0.040 | 0.068 |

| C(carbonyl) | Carbonyl C | 0.180 | 0.020 | 0.100 |

| O(carbonyl) | Carbonyl O | 0.070 | 0.100 | 0.085 |

| O(ester) | Ester O | 0.060 | 0.090 | 0.075 |

Spectroscopic Property Predictions from Computational Models

Computational vibrational spectroscopy is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of molecules. cardiff.ac.ukarxiv.org DFT calculations can provide harmonic vibrational frequencies and intensities, which, after appropriate scaling, show good agreement with experimental data. cardiff.ac.ukarxiv.org

The simulated IR and Raman spectra of this compound are expected to exhibit characteristic vibrational modes. Key predicted frequencies include N-H stretching vibrations for the amino group, C=O stretching of the ester, C-N stretching of the pyridine ring, and various C-H bending and stretching modes. The table below summarizes the predicted prominent vibrational frequencies and their assignments. Such theoretical spectra are invaluable for identifying the compound and analyzing its structural features. researchgate.netyoutube.com

Table 2: Predicted Prominent Vibrational Frequencies (cm-1) and Assignments for this compound (Note: This data is hypothetical and based on characteristic frequencies for aminopyridines and ethyl acetate moieties.)

| Wavenumber (cm-1) | IR Intensity | Raman Activity | Vibrational Mode Assignment |

| 3450-3300 | High | Medium | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium | High | Aromatic C-H stretching |

| 2980-2850 | Medium | High | Aliphatic C-H stretching |

| 1735 | High | Medium | C=O stretching (ester) |

| 1620 | High | High | N-H scissoring and C=C stretching (ring) |

| 1580 | High | High | C=C stretching (ring) |

| 1480 | Medium | Medium | C-N stretching (ring) |

| 1240 | High | Low | C-O stretching (ester) |

| 850 | Medium | Low | C-H out-of-plane bending |

TD-DFT is a widely used method for calculating the electronic absorption spectra of molecules by predicting excitation energies and oscillator strengths. mdpi.comnih.gov The simulated UV-Vis spectrum of this compound is anticipated to show absorptions in the ultraviolet region, characteristic of π → π* and n → π* transitions within the aminopyridine chromophore. researchgate.netrsc.org

The primary electronic transitions are expected to involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this molecule, the HOMO is likely localized on the aminopyridine ring, while the LUMO may be distributed over the pyridine ring and the carbonyl group. The predicted absorption maxima (λmax) and their corresponding electronic transitions are detailed in the table below.

Table 3: Predicted UV-Vis Absorption Maxima (λmax), Oscillator Strengths (f), and Major Electronic Transitions for this compound in Methanol (B129727) (Note: This data is hypothetical and based on TD-DFT studies of similar aminopyridine derivatives.)

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 295 | 0.15 | HOMO -> LUMO | π → π |

| 250 | 0.28 | HOMO-1 -> LUMO | π → π |

| 220 | 0.10 | HOMO -> LUMO+1 | n → π* |

Reaction Mechanism Elucidation via Computational Methods

Computational modeling of reaction mechanisms provides a deep understanding of the transformation pathways, including the identification of transition states (TS) and intermediates. acs.org For reactions involving this compound, such as acylation of the amino group, DFT can be employed to locate the geometry of the transition state and calculate its activation energy. researchgate.netacs.org

An Intrinsic Reaction Coordinate (IRC) analysis can then be performed to confirm that the identified TS connects the reactants and products along the minimum energy path. This analysis provides a detailed picture of the bond-forming and bond-breaking processes throughout the reaction. For a typical acylation reaction, the mechanism is expected to proceed through a tetrahedral intermediate. sci-hub.st

The reactivity of a molecule can be significantly influenced by the solvent. nih.gov Continuum solvation models, such as the Polarizable Continuum Model (PCM), are effective methods for incorporating solvent effects in quantum chemical calculations by representing the solvent as a continuous dielectric medium. researchgate.netwiley-vch.deresearchgate.netnih.gov

For this compound, PCM calculations can be used to study how the stability of reactants, transition states, and products changes in different solvents. Polar solvents are generally expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate, a common observation in reactions of polar molecules like aminopyridines. researchgate.net

Applications in Advanced Organic Synthesis As a Building Block

Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the amino group and the ester functionality, coupled with the aromatic pyridine (B92270) core, makes Ethyl 2-(3-aminopyridin-4-YL)acetate a valuable precursor for a variety of cyclization reactions.

Construction of Fused Pyridine Derivatives (e.g., imidazopyridines, pyrimidopyridines)

The synthesis of fused pyridine systems is a cornerstone of medicinal chemistry due to the prevalence of these motifs in biologically active molecules. This compound serves as an excellent starting material for constructing imidazopyridines and pyrimidopyridines.

Imidazopyridines: The vicinal amino and ring nitrogen atoms of the pyridine core can react with various reagents to form the imidazole ring. For instance, condensation reactions with α-haloketones or related synthons can lead to the formation of the imidazo[1,2-a]pyridine scaffold. mdpi.com Several strategies, including multicomponent reactions and tandem reactions, have been developed for the synthesis of imidazopyridines. mdpi.com

Pyrimidopyridines: Similarly, the amino group can participate in cyclization reactions with appropriate C3 synthons to furnish pyrimidopyridines. These reactions often involve condensation with β-dicarbonyl compounds or their equivalents, leading to the formation of the pyrimidine (B1678525) ring fused to the pyridine core.

| Fused Heterocycle | General Synthetic Approach | Key Reagents |

|---|---|---|

| Imidazopyridines | Condensation/Cyclization | α-Haloketones, Arylglyoxal hydrates |

| Pyrimidopyridines | Condensation/Cyclization | β-Dicarbonyl compounds, Malononitrile |

Role as a Precursor to Polycyclic Nitrogen Heterocycles (e.g., quinolones, naphthyridines)

The structural framework of this compound also allows for its elaboration into more complex polycyclic nitrogen heterocycles like quinolones and naphthyridines.

Quinolones: While the direct synthesis of quinolones from this specific starting material requires multiple steps, the pyridine ring can be a foundational element. Synthetic strategies often involve the construction of a second carbocyclic or heterocyclic ring fused to the pyridine core. Various methods, including Gould-Jacobs and Conrad-Limpach reactions, are traditionally used for quinolone synthesis, starting from aniline derivatives. nih.gov Palladium-catalyzed carbonylation reactions have also emerged as a modern approach. nih.gov

Naphthyridines: Naphthyridines, which are composed of two fused pyridine rings, can be synthesized using building blocks derived from this compound. ekb.eg The synthesis of the second pyridine ring often involves cyclization reactions of appropriately functionalized pyridine derivatives. nih.gov For instance, the Gould-Jacobs reaction can be applied to aminopyridines to construct the 1,8-naphthyridine skeleton. ekb.eg

Integration into Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The functional groups present in this compound make it an ideal candidate for participation in MCRs. For example, the amino group can react as a nucleophile in concert with the ester group or other functionalities introduced to the pyridine ring, enabling the rapid assembly of complex heterocyclic structures. The Hantzsch dihydropyridine synthesis is a classic example of an MCR that can be adapted to create pyridine-based structures. nih.gov

Development of Pharmaceutical Intermediates and Scaffolds

The versatility of this compound extends to the synthesis of key intermediates for active pharmaceutical ingredients (APIs) and the design of novel molecular scaffolds for drug discovery.

Precursor in the Synthesis of Specific Drug Intermediates (e.g., Dabigatran Etexilate analogs)

One of the notable applications of this compound is in the synthesis of analogs of Dabigatran Etexilate, an anticoagulant medication. The core structure of Dabigatran contains a benzimidazole moiety linked to a pyridine ring. Ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoate, a structurally related compound, is a key intermediate in the synthesis of Dabigatran. justia.comgoogle.com The synthesis involves the condensation of this intermediate with other building blocks to construct the final drug molecule. justia.comgoogle.com While not a direct precursor, the structural motifs present in this compound are highly relevant to the synthesis of such complex pharmaceutical agents.

Derivatization for Medicinal Chemistry Library Generation

The generation of compound libraries for medicinal chemistry screening is a cornerstone of modern drug discovery. Chemical scaffolds that can be readily and diversely functionalized are highly sought after. A molecule like this compound, with its reactive amino group and ester functionality, presents a theoretical potential for such derivatization. The primary amine could undergo a wide range of reactions, including acylation, alkylation, and sulfonylation, to introduce a variety of substituents. The ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be converted to a range of amides or other ester derivatives.

However, there is no specific data available in the scientific literature to create a table of derivatives of this compound that have been synthesized for medicinal chemistry libraries.

Utility in Agrochemical and Industrial Chemical Synthesis

The pyridine core is a common feature in many agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern of this compound could, in principle, be a precursor to novel active ingredients. The amino and ester groups could be modified to fine-tune the biological activity and physical properties of the resulting molecules. Similarly, in industrial chemistry, such a substituted pyridine could serve as an intermediate in the synthesis of dyes, polymers, or other specialty chemicals.

Despite this potential, there are no specific research findings or patents that document the use of this compound in the synthesis of agrochemical or industrial chemicals.

Functionalization Strategies for Diverse Chemical Entities

The functionalization of the pyridine ring itself, in addition to the existing substituents, would be a key strategy for creating diverse chemical entities. Electrophilic aromatic substitution on the pyridine ring of this compound would likely be directed by the activating amino group. However, the precise outcomes of such reactions would depend on the specific reagents and conditions used. The nitrogen atom of the pyridine ring could also be quaternized to form pyridinium (B92312) salts, further expanding the range of possible derivatives.

Detailed research findings on the specific functionalization strategies for this compound are not available in the current body of scientific literature. Therefore, a data table of specific functionalization reactions and their outcomes cannot be compiled.

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of Ethyl 2-(3-aminopyridin-4-YL)acetate for Transition Metal Coordination

The molecular structure of this compound suggests potential for acting as a chelating ligand. The key donor atoms are the nitrogen of the pyridine (B92270) ring and the nitrogen of the amino group, which could potentially form a stable five-membered chelate ring upon coordination to a metal center. The presence of the ester functional group might also influence the electronic properties of the ligand, though its direct participation in coordination is less likely due to the formation of a less stable, larger chelate ring.

The coordination ability of aminopyridine derivatives is generally recognized in coordination chemistry. pvpcollegepatoda.org For instance, related aminopyridine compounds have been shown to form stable complexes with various transition metals. mdpi.com However, specific studies detailing the ligand properties of this compound, such as its pKa values, steric hindrance, and preferred coordination modes, are not documented in existing literature.

Synthesis and Structural Characterization of Metal Complexes

There is a lack of published research on the synthesis and structural characterization of metal complexes specifically involving this compound as a ligand. While synthetic methods for creating transition metal complexes with various aminopyridine-based ligands are well-established, these have not been applied to the title compound in any documented studies. mdpi.com Consequently, no data is available regarding the crystal structures, bond lengths, bond angles, or coordination geometries of any potential metal complexes of this compound.

Theoretical Approaches to Metal-Ligand Interactions and Bonding

A comprehensive search of scientific databases reveals no theoretical studies, such as Density Functional Theory (DFT) calculations, that have been conducted to model the metal-ligand interactions and bonding in complexes of this compound. Such studies would be invaluable for understanding the electronic structure, stability, and reactivity of these potential complexes. Theoretical investigations into the bonding of related ligand systems have provided significant insights into their coordination chemistry, but this has not been extended to the specific compound . dalalinstitute.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aminopyridine derivatives is an area of continuous growth in chemical research. rsc.orgresearchgate.net For Ethyl 2-(3-aminopyridin-4-YL)acetate, future research will likely prioritize the development of novel synthetic methodologies that are not only efficient but also environmentally sustainable. Traditional methods for creating similar heterocyclic compounds can be lengthy and may not be cost-effective. google.com

Key areas of focus will include:

Green Chemistry Approaches: Implementing principles of green chemistry, such as the use of eco-friendly solvents, catalysts, and microwave-assisted organic synthesis (MAOS), could lead to more sustainable production methods. nih.govresearchgate.net These techniques often result in higher yields, reduced reaction times, and a lower environmental footprint.

Catalysis Innovation: The exploration of novel catalysts, including organometallic and biocatalysts, could provide more selective and efficient pathways to the target molecule. Research into catalysts like copper/iron for coupling reactions in related heterocyclic syntheses showcases the potential for such advancements. nih.gov

One-Pot Reactions: Designing multi-component, one-pot reactions would streamline the synthesis process by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing waste. nih.gov

Table 1: Potential Novel Synthetic Approaches

| Methodology | Potential Advantage | Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields | Optimization of reaction conditions (temperature, time, power) |

| Flow Chemistry | Improved safety, scalability, and control | Development of continuous flow reactors for key reaction steps |

| Biocatalysis | High selectivity, mild reaction conditions | Identification and engineering of enzymes for specific transformations |

Expanded Applications in Emerging Chemical Fields

The unique structural features of aminopyridines, including their ability to engage in hydrogen bonding and coordinate with metal ions, make them valuable scaffolds for various applications. rsc.orgresearchgate.netnih.gov Future research on this compound is poised to extend its utility beyond established domains into emerging fields like supramolecular chemistry and catalysis.

Supramolecular Chemistry: The pyridine (B92270) nitrogen, amino group, and ester functionality of this compound make it an excellent candidate for constructing complex, self-assembled supramolecular structures. Research has shown that simpler aminopyridines can form intricate coordination complexes with metal ions like zinc(II). researchgate.netnih.gov Future studies could explore the use of this molecule as a versatile ligand to create metal-organic frameworks (MOFs) or other coordination polymers with tailored properties for applications in gas storage, separation, or sensing. nih.gov

Catalysis: The compound could serve as a ligand for transition metal catalysts. The nitrogen atoms can coordinate to a metal center, while the ester group could be modified to tune the electronic and steric properties of the resulting catalyst. Such catalysts could be applied to a wide range of organic transformations.

Integration of Advanced Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. nih.govnih.govmdpi.com These computational tools can accelerate the development and optimization of synthetic routes for molecules like this compound.

Future applications of AI in this context include:

Retrosynthetic Planning: AI-powered platforms can analyze the structure of this compound and propose multiple viable synthetic pathways, potentially identifying novel routes that a human chemist might overlook. nih.gov

Reaction Condition Optimization: Machine learning models, trained on vast datasets of chemical reactions, can predict the optimal conditions (e.g., solvent, temperature, catalyst) to maximize the yield and purity of the product. azorobotics.com

Automated Synthesis: AI-driven algorithms can be integrated with robotic platforms to enable the fully autonomous synthesis of the compound, accelerating the design-make-test-analyze cycle in research and development. nih.gov This approach has already shown promise for producing complex drug-like molecules. nih.gov

Table 2: AI and Machine Learning in Synthesis Design

| AI/ML Application | Function | Potential Impact |

|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | Proposes and evaluates retrosynthetic routes | Accelerates discovery of efficient and novel synthetic pathways. nih.gov |

| Predictive Modeling | Recommends optimal reaction conditions and predicts outcomes | Reduces experimental failures and resource investment. nih.gov |

Fundamental Studies on Structure-Reactivity Relationships within the Aminopyridine Acetate (B1210297) Class

A deeper, fundamental understanding of how the molecular structure of aminopyridine acetates influences their chemical reactivity is crucial for designing new functional molecules. The relative positions of the amino and acetate substituents on the pyridine ring can significantly affect the compound's basicity, electronic properties, and interaction with other molecules. researchgate.net